molecular formula C10H14Cl3NO B4613127 (3,5-dichloro-4-ethoxybenzyl)methylamine hydrochloride

(3,5-dichloro-4-ethoxybenzyl)methylamine hydrochloride

Cat. No.: B4613127
M. Wt: 270.6 g/mol
InChI Key: BUVVWAHWYKKFDX-UHFFFAOYSA-N
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Description

(3,5-dichloro-4-ethoxybenzyl)methylamine hydrochloride is a useful research compound. Its molecular formula is C10H14Cl3NO and its molecular weight is 270.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.014097 g/mol and the complexity rating of the compound is 156. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nano-Structured Materials Synthesis

A study by Veranitisagul et al. (2011) discusses the novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition. Although the specific compound is not mentioned, the research highlights the role of similar compounds in synthesizing nano-materials, which could imply potential applications for (3,5-dichloro-4-ethoxybenzyl)methylamine hydrochloride in materials science, especially in the formation of metal-ligand complexes leading to nano-structured materials (Veranitisagul et al., 2011).

Vibrational Spectroscopy Studies

Dunkers and Ishida (1995) conducted vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine in the fingerprint region, providing a detailed analysis of the vibrational spectra of a compound with a similar structure. This research could suggest the utility of this compound in spectroscopic studies, particularly in understanding the impact of substituents on molecular vibrations (Dunkers & Ishida, 1995).

Metal Complexes and Catalysis

Schnieders et al. (2008) explored zinc and cobalt complexes derived from tetradentate tripodal ligands with N2O2 donor set as model compounds for phosphatases. This study, involving compounds with structural similarities, underscores the potential for this compound in forming metal complexes that could serve as models or catalysts in biochemical and industrial applications (Schnieders et al., 2008).

Protective Groups in Organic Synthesis

Horita et al. (1986) discussed the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl), and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. This research illustrates the relevance of benzyl-type protecting groups in synthetic chemistry, suggesting potential applications for this compound in protecting functional groups during chemical synthesis, thus enhancing reaction selectivity and efficiency (Horita et al., 1986).

Properties

IUPAC Name

1-(3,5-dichloro-4-ethoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO.ClH/c1-3-14-10-8(11)4-7(6-13-2)5-9(10)12;/h4-5,13H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVVWAHWYKKFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNC)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.